molecular formula C17H29NO3 B12604311 3,4,5-Trimethoxy-N-(octan-2-YL)aniline CAS No. 646026-90-6

3,4,5-Trimethoxy-N-(octan-2-YL)aniline

Cat. No.: B12604311
CAS No.: 646026-90-6
M. Wt: 295.4 g/mol
InChI Key: APSUCCQDNAAIQD-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(octan-2-yl)aniline is a chemical intermediate of interest in medicinal chemistry and anticancer research. Its structure incorporates a 3,4,5-trimethoxyaniline moiety, a recognized pharmacophore in potent tubulin polymerization inhibitors that target the colchicine binding site . Such inhibitors disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells, including multi-drug-resistant (MDR) lines . The compound's specific structural features, including the extended lipophilic side chain, may be explored to modulate properties like bioavailability and binding affinity. Researchers can utilize this chemical as a key synthetic precursor for the development of novel therapeutic agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

646026-90-6

Molecular Formula

C17H29NO3

Molecular Weight

295.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-octan-2-ylaniline

InChI

InChI=1S/C17H29NO3/c1-6-7-8-9-10-13(2)18-14-11-15(19-3)17(21-5)16(12-14)20-4/h11-13,18H,6-10H2,1-5H3

InChI Key

APSUCCQDNAAIQD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)NC1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxy-N-(octan-2-yl)aniline typically involves the reaction of 3,4,5-trimethoxyaniline with an appropriate alkylating agent. One common method is the alkylation of 3,4,5-trimethoxyaniline with 2-octanone in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under reflux conditions in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(octan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 3,4,5-trimethoxy-N-(octan-2-YL)aniline exhibit significant anticancer properties. For instance, studies on related aniline derivatives have shown promising results against various cancer cell lines. A notable example is the investigation of N-aryl-1,3,4-oxadiazol-2-amines which demonstrated substantial growth inhibition in cancer cells such as SNB-19 and OVCAR-8 with percent growth inhibitions reaching up to 86.61% . The structural modifications in these compounds can lead to enhanced bioactivity and selectivity towards cancer cells.

Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Derivatives of similar structures have been tested against a range of bacterial strains and shown effective results, particularly against gram-positive bacteria . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Organic Synthesis

Reactivity and Functionalization
this compound can serve as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical reactions including alkylation and acylation. This compound can be utilized as a precursor for synthesizing more complex molecules through methodologies such as the Mannich reaction or via orthoester chemistry, which have been well-documented in literature .

Synthesis of Novel Compounds
The compound's ability to undergo electrophilic aromatic substitution makes it suitable for generating novel derivatives with tailored properties. For example, the introduction of different alkyl or aryl groups can modify the pharmacological profile of the resulting compounds, enhancing their therapeutic efficacy or reducing side effects.

Material Science

Polymer Chemistry
In material science, derivatives of this compound can be incorporated into polymer matrices to improve their mechanical properties or thermal stability. The incorporation of such compounds into polymers can lead to materials with enhanced performance characteristics suitable for applications in coatings and adhesives.

Sensor Development
Due to its electronic properties, this compound may also find applications in the development of chemical sensors. The ability to detect specific analytes through changes in conductivity or optical properties makes it a candidate for sensor technology.

Table 1: Summary of Applications and Findings

Application AreaStudy/ReferenceKey Findings
Anticancer Activity Significant growth inhibition against cancer cells
Antimicrobial Activity Effective against gram-positive bacteria
Organic Synthesis Versatile intermediate for synthesizing novel compounds
Material ScienceVarious studiesImproved mechanical properties in polymer composites

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxy-N-(octan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The table below compares 3,4,5-Trimethoxy-N-(octan-2-yl)aniline with analogs differing in aromatic substituents:

Compound Substituents Yield (%) Physical State Key Properties
This compound 3,4,5-OCH₃ N/A Likely oily High polarity, moderate lipophilicity
4-Methyl-N-(octan-2-yl)aniline 4-CH₃ 85 Yellow oil Enhanced lipophilicity
4-Fluoro-N-(octan-2-yl)aniline 4-F 72 Pale yellow oil Electron-withdrawing effects
N-(3,4,5-Trimethoxybenzyl)aniline 3,4,5-OCH₃ (benzyl amine) N/A Solid (inferred) Lower lipophilicity than octan-2-yl

Key Findings :

  • Electron-Donating vs. Withdrawing Groups : The trimethoxy substituents increase electron density on the aromatic ring, favoring reactions like nitration or sulfonation. In contrast, the 4-fluoro analog exhibits reduced reactivity due to electron withdrawal .
  • Lipophilicity : The octan-2-yl chain in the target compound enhances lipid solubility compared to the benzyl amine in N-(3,4,5-Trimethoxybenzyl)aniline, which is more polar .

Alkyl Chain Modifications

The branched octan-2-yl chain distinguishes this compound from linear or cyclic analogs:

Compound Alkyl Chain Boiling Point (est.) Solubility Trends
This compound Branched C₈H₁₇ High Soluble in CHCl₃, DCM
4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline Branched C₅H₁₁ Moderate Moderate in ethanol
N-[1-(5-methylthiophen-2-yl)ethyl]-3-(trifluoromethyl)aniline Cyclic thiophene-C₂H₄ N/A Likely polar-aprotic

Key Findings :

  • Steric Effects : Branched chains (e.g., octan-2-yl) reduce crystallization tendencies, favoring oily states, as seen in derivatives .
  • Solubility: Longer alkyl chains improve solubility in non-polar solvents, critical for applications in lipid-rich environments.

Biological Activity

3,4,5-Trimethoxy-N-(octan-2-yl)aniline is an organic compound characterized by its unique structure featuring three methoxy groups and a branched octan-2-yl substituent. This composition contributes to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C_{15}H_{23}N_{1}O_{3}
  • Molecular Weight : Approximately 295.423 g/mol

The presence of methoxy groups enhances the compound's solubility and bioavailability, which is critical for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer properties. It is suggested that it binds to certain receptors or enzymes, modulating their activity and affecting cellular pathways related to cancer progression.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially making it effective against various pathogens, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Properties

A study focusing on the antiproliferative effects of related compounds indicated that derivatives with similar structural features to this compound demonstrated significant inhibition of cancer cell lines. For instance, compounds with methoxy groups showed IC50 values in the nanomolar range against breast cancer cells . The mechanism involved disruption of tubulin polymerization, leading to cell cycle arrest.

CompoundIC50 (nM)Cell LineMechanism
Compound 10n17MCF-7 (breast cancer)Tubulin polymerization inhibition
Compound 11n31MCF-7 (breast cancer)Tubulin polymerization inhibition

Antimicrobial Effects

Research has also explored the antimicrobial potential of similar compounds. The methanolic extracts containing trimethoxy aniline derivatives were tested against various bacterial strains, showing notable effectiveness against MRSA. This suggests that this compound could be a candidate for developing new antimicrobial agents .

Case Studies

  • Anticancer Evaluation : In vitro studies demonstrated that compounds structurally related to this compound inhibited the proliferation of cancer cells by inducing apoptosis and disrupting mitotic processes. Immunofluorescence assays confirmed significant impacts on cell cycle phases .
  • Antimicrobial Testing : A study examined the effectiveness of methanol extracts from plants containing similar aniline derivatives against MRSA. The extracts showed promising results in inhibiting bacterial growth, indicating potential therapeutic applications for treating resistant infections .

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